molecular formula C17H18N2 B14180431 3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane CAS No. 919106-11-9

3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B14180431
CAS No.: 919106-11-9
M. Wt: 250.34 g/mol
InChI Key: RIPPPPSXGDARMF-UHFFFAOYSA-N
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Description

3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[310]hexane is a complex organic compound characterized by a bicyclic structure that includes a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane typically involves the cyclization of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi). This reaction proceeds via an open chain transition state facilitated by intermolecular bromine-lithium coordination (SN2 process) . The reaction conditions often include the use of lithium hydroxide (LiOH) as a base, which significantly enhances the yield of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane involves its interaction with various molecular targets. The nitrogen atom in the bicyclic structure can participate in coordination with metal ions or other electrophilic species, facilitating various chemical transformations . The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Uniqueness: 3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-benzyl-1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-2-5-14(6-3-1)11-19-12-16-9-17(16,13-19)15-7-4-8-18-10-15/h1-8,10,16H,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPPPPSXGDARMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CN(C2)CC3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50580322
Record name 3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50580322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919106-11-9
Record name 3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50580322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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